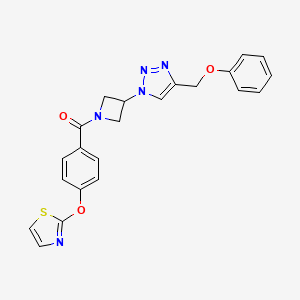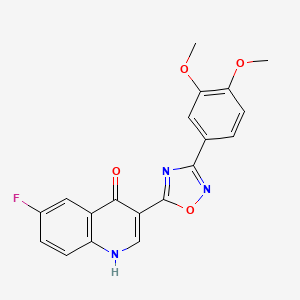
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoroquinolin-4(1H)-one is a structurally complex molecule that appears to be related to various quinoline and oxadiazole derivatives. These derivatives are known for their potential biological activities, including antibacterial, antifungal, and anticancer properties. The compound of interest combines structural elements from both quinoline and oxadiazole families, suggesting a possibility for a broad spectrum of biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that can include the formation of oxadiazole rings and the introduction of fluorine into the quinoline moiety. For instance, a series of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety were synthesized using a pharmacophore hybrid approach . Similarly, novel α-aminophosphonate derivatives with a 2-oxoquinoline structure were synthesized using a one-pot three-component method . These methods indicate that the synthesis of the compound would likely involve a strategic combination of functional group interconversions and ring-forming reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various spectroscopic techniques, including NMR and HRMS spectra. For example, the structure of a related compound was confirmed by single-crystal X-ray diffraction analysis . The presence of the oxadiazole ring and the quinoline core in the compound of interest suggests a rigid structure with potential for specific biological interactions due to the presence of multiple aromatic systems and heteroatoms.
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of the oxadiazole ring and the quinoline core. These moieties can participate in various chemical reactions, potentially leading to the formation of new derivatives with altered biological activities. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, which could be utilized for further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of dimethoxyphenyl and fluorine atoms suggests that the compound would exhibit a certain degree of lipophilicity, which could affect its solubility and permeability characteristics. The aromatic nature of the compound, along with the heterocycles, would also influence its UV-Visible absorption properties, making it potentially useful for spectroscopic detection and quantification .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4/c1-25-15-6-3-10(7-16(15)26-2)18-22-19(27-23-18)13-9-21-14-5-4-11(20)8-12(14)17(13)24/h3-9H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIZUUAVXBLBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


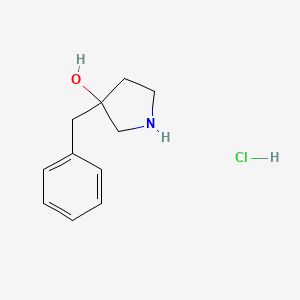

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003548.png)
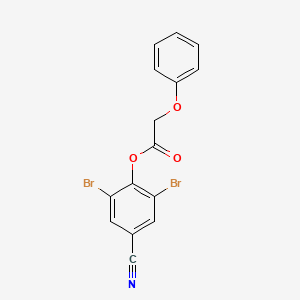
![3-(4-ethoxyphenyl)-8-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B3003551.png)

![2-[4-(Diethylsulfamoyl)-2-nitrophenoxy]acetic acid](/img/structure/B3003554.png)
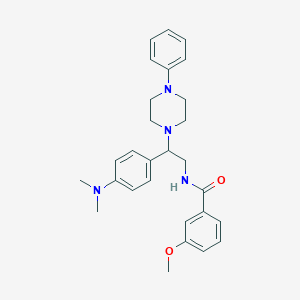
![N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3003559.png)
